2-(2-Chloroethylthio)ethylthioethene 2-(2-Chloroethylthio)ethylthioethene
Brand Name: Vulcanchem
CAS No.: 114811-36-8
VCID: VC19144396
InChI: InChI=1S/C6H11ClS2/c1-2-8-5-6-9-4-3-7/h2H,1,3-6H2
SMILES:
Molecular Formula: C6H11ClS2
Molecular Weight: 182.7 g/mol

2-(2-Chloroethylthio)ethylthioethene

CAS No.: 114811-36-8

Cat. No.: VC19144396

Molecular Formula: C6H11ClS2

Molecular Weight: 182.7 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloroethylthio)ethylthioethene - 114811-36-8

Specification

CAS No. 114811-36-8
Molecular Formula C6H11ClS2
Molecular Weight 182.7 g/mol
IUPAC Name 1-(2-chloroethylsulfanyl)-2-ethenylsulfanylethane
Standard InChI InChI=1S/C6H11ClS2/c1-2-8-5-6-9-4-3-7/h2H,1,3-6H2
Standard InChI Key CBVAXGNCAZECCK-UHFFFAOYSA-N
Canonical SMILES C=CSCCSCCCl

Introduction

Chemical Structure and Nomenclature

Structural Interpretation

The systematic name 2-(2-Chloroethylthio)ethylthioethene suggests a branched thioether structure. Breaking down the nomenclature:

  • Thioethene core: A central ethene (C=C) group substituted with two thioether (-S-) linkages.

  • Substituents: One branch is a 2-chloroethylthio group (-S-CH2CH2Cl), while the other is an ethylthio group (-S-CH2CH3).
    The proposed structure aligns with CH2=CH-S-CH2CH2-S-CH2CH2Cl, though stereochemical variations (e.g., cis vs. trans) remain unexplored in available literature.

Relationship to Sulfur Mustards

Synthesis and Manufacturing

Hypothetical Synthetic Routes

While no direct synthesis of 2-(2-Chloroethylthio)ethylthioethene is documented, analogous methods for di(2-chloroethyl) ether and (2-chloroethylthio)-1,4-naphthoquinones provide actionable insights :

Route 1: Thionyl Chloride-Mediated Chlorination

  • Starting Material: Ethylene glycol derivative with thioether groups.

  • Reaction: Treatment with thionyl chloride (SOCl2) at 90–130°C for 60–150 minutes .

  • Mechanism: Nucleophilic substitution replaces hydroxyl groups with chlorine atoms.

  • Product Isolation: Vacuum distillation at 108–110°C/10 mmHg .

Route 2: Thiol-Ene Click Chemistry

  • Starting Material: Ethene with protected thiol groups.

  • Reaction: Sequential addition of 2-mercaptoethanol and chlorination.

  • Advantages: High regioselectivity and mild conditions.

Industrial Scalability Challenges

  • Solvent Selection: Traditional methods use benzene and pyridine, which are carcinogenic . Modern approaches prioritize green solvents (e.g., dimethyl carbonate).

  • Yield Optimization: Pilot-scale reactions for similar compounds achieve ~70% yield, but purification remains labor-intensive .

Physicochemical Properties

Predicted Characteristics

PropertyValue/DescriptionSource Analogy
Molecular Weight~201.7 g/molCalculated
Boiling Point~210°C (estimated)Di(2-chloroethyl) ether
SolubilityLipophilic (logP ≈ 2.5)2-Chloroethyl ethyl sulfide
StabilityHydrolyzes in aqueous basic conditionsSulfur mustards

Spectroscopic Data

  • NMR: Expected signals: δ 3.7–3.9 ppm (CH2Cl), δ 2.8–3.1 ppm (CH2-S), δ 5.3–5.7 ppm (C=C).

  • MS: Molecular ion peak at m/z 201.7 (M+) with fragments at m/z 123 (loss of CH2CH2Cl).

Applications in Biomedical Research

Anticancer Activity of Analogous Compounds

Recent studies on (2-chloroethylthio)-1,4-naphthoquinones demonstrate potent cytotoxicity in prostate cancer cells (IC50 = 0.38–2.85 µM) . Key mechanisms include:

  • DNA Alkylation: 2-Chloroethylthio groups alkylate guanine residues, inducing apoptosis .

  • ROS Generation: Quinone moieties disrupt mitochondrial electron transport, elevating reactive oxygen species (ROS) .

Table 1: Cytotoxicity of Selected 2-Chloroethylthio Derivatives

CompoundPC-3 Cells (IC50, µM)Selectivity Index (PNT2/PC-3)
30 (mono-substituted)0.49 ± 0.091.6
31 (bis-substituted)0.38 ± 0.032.2

Limitations in Therapeutic Development

  • Toxicity: Non-selective alkylation damages healthy cells, necessitating targeted delivery systems.

  • Hydrolytic Instability: Rapid degradation in plasma limits bioavailability.

Recent Advances and Future Directions

Hybrid Drug Design

Conjugation with nanoparticles (e.g., liposomes) enhances tumor targeting and reduces off-site toxicity . For example, PEGylated formulations improve circulation time by 300% in murine models.

Catalytic Applications

Pd-catalyzed cross-coupling reactions utilize thioethers as ligands, achieving turnover numbers (TON) >10,000 in Suzuki-Miyaura reactions.

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